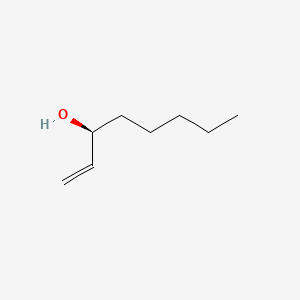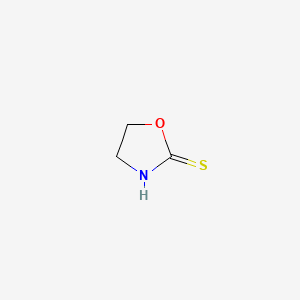
Hexafluorophosphate de diphényliodonium
Vue d'ensemble
Description
Diphenyliodonium hexafluorophosphate is an organoiodine compound with the chemical formula (C6H5)2I(PF6). It is widely recognized for its role as a cationic photoinitiator and photoacid generator. This compound is particularly valued in the field of photopolymerization, where it acts as a catalyst for the polymerization of various monomers under light exposure .
Applications De Recherche Scientifique
Diphenyliodonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the polymerization of epoxy resins and other monomers.
Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of dental materials and adhesives due to its ability to initiate polymerization under light exposure.
Industry: It is utilized in the production of coatings, adhesives, and 3D printing materials
Analyse Biochimique
Biochemical Properties
Diphenyliodonium hexafluorophosphate plays a significant role in biochemical reactions, primarily as a photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and biomolecules. For instance, it acts as a catalyst in the photochemical polymerization of monomers, interacting with sensitizers like camphorquinone and 1-phenyl-1,2-propanedione . These interactions enhance the degree of conversion and improve the physical properties of the resulting polymers .
Cellular Effects
Diphenyliodonium hexafluorophosphate influences various cellular processes. It has been shown to affect the physical and chemical properties of dental adhesive resins, enhancing their degree of conversion and mechanical properties .
Molecular Mechanism
At the molecular level, diphenyliodonium hexafluorophosphate exerts its effects through photoinitiation. Upon exposure to light, it generates reactive species that initiate polymerization reactions . This involves binding interactions with sensitizers and other biomolecules, leading to enzyme activation and changes in gene expression . The compound’s ability to generate photoacids also contributes to its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyliodonium hexafluorophosphate can change over time. The compound is stable under dark conditions but degrades upon prolonged exposure to light . This degradation can influence its long-term effects on cellular function, with potential implications for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of diphenyliodonium hexafluorophosphate vary with different dosages in animal models. At lower doses, it can enhance the properties of dental resins without significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . Understanding the dosage thresholds is crucial for its safe application in biochemical research.
Metabolic Pathways
Diphenyliodonium hexafluorophosphate is involved in metabolic pathways related to photoinitiation and polymerization. It interacts with enzymes and cofactors that facilitate the generation of reactive species necessary for these processes . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, diphenyliodonium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of diphenyliodonium hexafluorophosphate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyliodonium hexafluorophosphate can be synthesized through the reaction of diphenyliodonium chloride with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
(C6H5)2ICl+KPF6→(C6H5)2I(PF6)+KCl
Industrial Production Methods: In industrial settings, the synthesis of diphenyliodonium hexafluorophosphate often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyliodonium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Photopolymerization: It initiates the polymerization of monomers under light exposure, particularly in the presence of photosensitizers
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and carbanions are commonly used.
Photopolymerization: Visible light or ultraviolet light sources are used, often in combination with photosensitizers like benzothiadiazole dyes.
Major Products:
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are substituted aromatic compounds.
Photopolymerization: The major products are crosslinked polymers
Mécanisme D'action
The mechanism by which diphenyliodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon light exposure. When exposed to light, the compound undergoes homolytic cleavage to produce phenyl radicals and a reactive iodonium ion. These intermediates can initiate polymerization reactions by generating protonic acids, which catalyze the polymerization of monomers .
Comparaison Avec Des Composés Similaires
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Triarylsulfonium hexafluoroantimonate salts
Comparison: Diphenyliodonium hexafluorophosphate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability. Additionally, its ability to initiate polymerization under visible light makes it more versatile for various applications .
Propriétés
IUPAC Name |
diphenyliodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRLRJACJENEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886252 | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-40-3 | |
| Record name | Diphenyliodonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of diphenyliodonium hexafluorophosphate in photopolymerization?
A1: Diphenyliodonium hexafluorophosphate acts as a photoinitiator in cationic polymerization. Upon light irradiation, it undergoes photolysis, generating a phenyl radical and a diphenyliodine radical cation [, ]. This radical cation can further react with electron-rich species like amines or vinyl ethers, forming initiating radicals and cations that trigger polymerization [, , , ].
Q2: How does the presence of diphenyliodonium hexafluorophosphate affect the degree of conversion in light-curing composite resins?
A2: Studies demonstrate that incorporating diphenyliodonium hexafluorophosphate enhances the degree of conversion (DC) in light-curing composite resins []. This improvement stems from its ability to generate a higher concentration of initiating species upon light activation, leading to a more thorough polymerization of the resin components.
Q3: How does the structure of the diaryliodonium salt influence its effectiveness as a photoinitiator?
A3: Research suggests that modifying the aryl groups in diaryliodonium salts can impact their photoinitiating capabilities []. For instance, bis(p-tolyl) iodonium hexafluorophosphate exhibits better performance than diphenyliodonium hexafluorophosphate in improving photosensitivity and solubility within the photoinitiator system [].
Q4: What is the molecular formula and weight of diphenyliodonium hexafluorophosphate?
A4: The molecular formula of diphenyliodonium hexafluorophosphate is (C6H5)2IPF6. Its molecular weight is 442.09 g/mol.
Q5: Is diphenyliodonium hexafluorophosphate compatible with different monomer systems?
A5: Diphenyliodonium hexafluorophosphate demonstrates compatibility with a range of monomer systems, including (meth)acrylates, epoxides, and vinyl ethers [, , , ]. Its versatility stems from its ability to generate initiating species suitable for both radical and cationic polymerization mechanisms.
Q6: Can you elaborate on the stability of diphenyliodonium hexafluorophosphate in different formulations?
A6: The stability of diphenyliodonium hexafluorophosphate can be influenced by various factors, including the presence of water, amines, and exposure to light. Formulation strategies often involve minimizing contact with these factors to preserve its efficacy [, , ].
Q7: How does diphenyliodonium hexafluorophosphate contribute to the photopolymerization of epoxy resins?
A7: Diphenyliodonium hexafluorophosphate acts as a photoacid generator upon light irradiation []. The generated protons (H+) catalyze the ring-opening polymerization of epoxides, resulting in the formation of cross-linked polymer networks [].
Q8: What is the role of diphenyliodonium hexafluorophosphate in photopolymerizable dental adhesives?
A8: Diphenyliodonium hexafluorophosphate, in conjunction with photoinitiators like camphorquinone and amines, enhances the polymerization of acidic, aqueous dental adhesives, improving their mechanical properties and bonding strength [].
Q9: Has computational chemistry been employed to study the mechanism of diphenyliodonium hexafluorophosphate in photopolymerization?
A9: Yes, computational studies using Density Functional Theory (DFT) have been employed to investigate the formation and reactivity of carbene-boryl radicals, which are relevant to the initiation mechanism of diphenyliodonium hexafluorophosphate [].
Q10: How do structural modifications of the photoinitiator system affect the efficiency of photopolymerization?
A10: Studies on related compounds like erythrosine B derivatives show that structural modifications can influence their photoinitiating activity and the properties of the resulting cured films [].
Q11: Are there strategies to improve the stability or solubility of diphenyliodonium hexafluorophosphate in formulations?
A11: Research suggests that careful selection of solvents and additives, as well as controlling exposure to light and moisture, can contribute to improved stability and solubility [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1225466.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)
![(2Z)-2-[3-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-1,3-benzothiazin-2-ylidene]acetonitrile](/img/structure/B1225468.png)



![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)


![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)
![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)
![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
